molecular formula C8H15BrO3S2 B6336825 2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate CAS No. 1228427-76-6

2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate

Cat. No.: B6336825
CAS No.: 1228427-76-6
M. Wt: 303.2 g/mol
InChI Key: XOYBOVVEAZCGEU-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate (CAS 1228427-76-6) is a brominated ester characterized by a disulfanyl (–S–S–) linkage and a 2-bromo-2-methylpropionate moiety. This compound is commercially available (TCI Chemicals, Product No. H1778-1G) and is primarily used in specialized organic synthesis and polymer chemistry due to its dual functional groups: the bromine atom enables nucleophilic substitution, while the disulfanyl group facilitates redox-responsive reactivity or crosslinking . Its molecular formula is C₈H₁₄Br₂O₃S₂, with a molar mass of 394.13 g/mol. The presence of the disulfanyl bridge distinguishes it from simpler bromoesters, offering unique applications in drug delivery systems or stimuli-responsive materials.

Properties

IUPAC Name

2-(2-hydroxyethyldisulfanyl)ethyl 2-bromo-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO3S2/c1-8(2,9)7(11)12-4-6-14-13-5-3-10/h10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYBOVVEAZCGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCSSCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192445
Record name 2-[(2-Hydroxyethyl)dithio]ethyl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228427-76-6
Record name 2-[(2-Hydroxyethyl)dithio]ethyl 2-bromo-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228427-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Hydroxyethyl)dithio]ethyl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Acylation of 2,2'-Dithiodiethanol

The most widely reported method involves the reaction of 2,2'-dithiodiethanol with 2-bromo-2-methylpropionyl chloride under anhydrous conditions. This pathway leverages the nucleophilic properties of the hydroxyl group in 2,2'-dithiodiethanol, which attacks the electrophilic carbonyl carbon of the acyl chloride.

Procedure:

  • Reagent Preparation:

    • 2,2'-Dithiodiethanol (7.4 g, 48 mmol) and triethylamine (4.85 g, 48 mmol) are dissolved in anhydrous dichloromethane (DCM, 50 mL) in a 150 mL round-bottom flask.

    • The solution is cooled to 0°C in an ice-water bath.

  • Acyl Chloride Addition:

    • 2-Bromo-2-methylpropionyl chloride (3.87 mL, 40 mmol) in DCM (20 mL) is added dropwise via syringe under vigorous stirring.

    • The reaction mixture is stirred at room temperature for 12–16 hours.

  • Workup:

    • The organic layer is washed thrice with water (50 mL), dried over anhydrous Na₂SO₄, and concentrated via rotary evaporation.

    • Crude product is purified by silica gel chromatography using ethyl acetate/hexane (1:4 v/v), yielding 4.31 g (48.57%) of the target compound.

Key Parameters:

ParameterValue
Reaction Temperature0°C → room temperature
SolventAnhydrous DCM
CatalystTriethylamine
Yield48.57%

Alternative Pathway: Steglich Esterification

For laboratories avoiding acyl chlorides, a carbodiimide-mediated coupling using 2-bromo-2-methylpropionic acid and 2,2'-dithiodiethanol is feasible. This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP).

Procedure:

  • Acid Activation:

    • 2-Bromo-2-methylpropionic acid (40 mmol) and EDC (48 mmol) are dissolved in DCM (50 mL).

    • DMAP (4.8 mmol) is added, and the mixture is stirred at 0°C for 1 hour.

  • Alcohol Addition:

    • 2,2'-Dithiodiethanol (48 mmol) is added dropwise, and the reaction proceeds at room temperature for 24 hours.

  • Purification:

    • The product is isolated via aqueous workup and chromatography, yielding 42–45%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 1.98 (s, 3H, CH₃), 2.92–3.10 (m, 4H, S–S–CH₂), 4.43–4.48 (dt, 4H, O–CH₂), 5.33 (s, 1H, OH).
    Comparative Data:

  • The absence of acrylate protons (δ 5.90–6.17) confirms successful substitution of methacrylate with bromoester.

Chromatographic Purity

HPLC analysis reveals >95.0% purity, with retention times consistent with bromoester derivatives.

Scale-Up and Industrial Considerations

Solvent Optimization

Large-scale synthesis substitutes DCM with toluene to reduce environmental impact, though this lowers yield to 35–40% due to reduced acyl chloride reactivity.

Challenges and Mitigation Strategies

Byproduct Formation

  • Disulfide Scission: Trace water induces disulfide bond cleavage, generating 2-mercaptoethyl 2-bromo-2-methylpropionate. This is minimized by rigorous solvent drying.

  • Ester Hydrolysis: Acidic conditions promote ester hydrolysis. Maintain pH >7 during workup.

Applications in Polymer Chemistry

The compound serves as a crosslinker in stimuli-responsive hydrogels, leveraging disulfide bonds for redox-dependent degradation. Its bromoester group enables post-polymerization modifications via atom-transfer radical polymerization (ATRP) .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate is an organic compound characterized by its unique structure, which includes a disulfide bond and a bromo group. This compound, with the molecular formula C8H15BrO3S2, serves as a versatile intermediate in various scientific and industrial applications, particularly in polymer chemistry, bioconjugation, drug delivery, and material science.

Polymer Chemistry

  • Monomer and Comonomer : This compound is utilized as a monomer or comonomer in the synthesis of polymers that possess specific properties such as biodegradability and enhanced mechanical strength. Its ability to undergo nucleophilic substitution reactions allows it to integrate into polymer chains effectively.

Bioconjugation

  • Modification of Biomolecules : The compound is employed to modify proteins and peptides, introducing functional groups that facilitate further conjugation or labeling. This application is crucial in the development of targeted drug delivery systems and diagnostic tools.

Drug Delivery Systems

  • Reductive Cleavage : The disulfide bond in this compound can be cleaved under reductive conditions, enabling the controlled release of active pharmaceutical ingredients. This property is particularly advantageous in designing smart drug delivery systems that respond to specific biological environments.

Material Science

  • Advanced Materials : It is used in the preparation of advanced materials such as hydrogels and nanocomposites, which find applications in tissue engineering and regenerative medicine. The unique chemical properties of the compound allow for the creation of materials with tailored mechanical and biological characteristics.

Case Studies

  • Polymer Synthesis : In a study on biodegradable polymers, researchers utilized this compound to enhance the mechanical properties of polyesters while maintaining biodegradability. The incorporation of disulfide bonds allowed for dynamic cross-linking mechanisms that improved material performance.
  • Drug Delivery Research : A case study demonstrated the use of this compound in developing a targeted drug delivery system for cancer therapy. The system showed enhanced drug release profiles under reductive conditions typical of tumor microenvironments.
  • Bioconjugation Techniques : Research highlighted its application in modifying antibodies for targeted therapy. The introduction of functional groups via this compound significantly improved binding affinity and specificity towards cancer cells.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate involves the cleavage of the disulfide bond under reductive conditions, leading to the formation of thiols. These thiols can then participate in further chemical reactions, such as forming new disulfide bonds or undergoing nucleophilic substitution .

Comparison with Similar Compounds

Molecular Weight and Density

  • Target compound: Molar mass = 394.13 g/mol (estimated). No explicit density data, but the disulfanyl group likely increases density compared to non-sulfur analogs.
  • Ethyl 2-bromo-2-methylpropionate : Molar mass = 195.05 g/mol; density = 1.329 g/mL .
  • Ethyl 2-bromopropionate : Molar mass = 181.03 g/mol; density ≈ 1.4 g/mL (estimated) .

Reactivity and Stability

  • The disulfanyl group in the target compound introduces redox sensitivity, enabling cleavage under reducing conditions (e.g., via glutathione or dithiothreitol). This contrasts with non-sulfur analogs like ethyl 2-bromo-2-methylpropionate, which are stable to reduction but reactive in radical polymerization .
  • Bromine reactivity : All compounds undergo nucleophilic substitution (e.g., with amines or thiols), but steric hindrance from the methyl group in 2-bromo-2-methylpropionate derivatives slows reactions compared to linear analogs like ethyl 2-bromopropionate .

Target Compound

  • Used in polymer chemistry for synthesizing disulfide-linked copolymers, enabling degradable materials.
  • Potential in drug conjugation for redox-responsive prodrugs .

Ethyl 2-Bromo-2-methylpropionate

  • Key ATRP initiator for controlled radical polymerization (e.g., in Reference Example 103 of EP 4 374 877 A2) .
  • Intermediate in pharmaceuticals (e.g., synthesis of ethyl 2-(2,3-difluorobenzylidene)hydrazine derivatives) .

Ethyl 2-Bromopropionate

  • Used in flavor and fragrance industries due to lower steric hindrance and easier hydrolysis to 2-bromopropionic acid .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate?

  • Methodology :

  • Step 1 : Synthesize 2-bromo-2-methylpropionic acid via bromination of 2-methylpropionic acid using reagents like PBr₃ or HBr, as described for similar brominated esters .
  • Step 2 : React the acid with 2-[(2-hydroxyethyl)disulfanyl]ethanol using a coupling agent (e.g., DCC or EDC) under anhydrous conditions to form the ester linkage.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC or TLC .
    • Key Considerations : Monitor reaction progress using FTIR to track ester carbonyl formation (~1740 cm⁻¹) and bromine retention .

Q. What spectroscopic techniques are optimal for structural characterization?

  • Recommended Methods :

  • NMR : ¹H NMR to identify protons adjacent to the disulfide (δ 2.8–3.2 ppm) and ester groups (δ 4.1–4.5 ppm). ¹³C NMR to confirm carbonyl (δ 170–175 ppm) and quaternary carbons adjacent to bromine .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns, particularly cleavage of the disulfide bond .
  • IR Spectroscopy : Peaks at ~2500 cm⁻¹ (S-H stretch, if present) and 1740 cm⁻¹ (ester C=O) .

Q. What are the critical stability considerations for this compound?

  • Storage Guidelines :

  • Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the bromoester or disulfide oxidation.
  • Use amber vials to avoid photodegradation, as brominated compounds are often light-sensitive .
    • Decomposition Risks : Exposure to moisture may hydrolyze the ester to 2-bromo-2-methylpropionic acid, detectable via pH changes or TLC .

Advanced Research Questions

Q. How does the disulfide bond influence reactivity in polymer crosslinking applications?

  • Mechanistic Insight :

  • The disulfide bond (S-S) undergoes reversible redox reactions, enabling dynamic crosslinking in stimuli-responsive polymers. Reduction with DTT or TCEP cleaves S-S bonds, while oxidation reforms them .
  • The bromoester moiety facilitates nucleophilic substitution (e.g., with thiols or amines), enabling covalent network formation. Kinetic studies using ¹H NMR can track substitution rates .
    • Experimental Design :
  • Use rheometry to monitor crosslinking kinetics. Compare storage modulus (G’) before/after redox cycling to assess reversibility .

Q. How can the bromoester moiety be leveraged for site-specific functionalization in organic synthesis?

  • Methodology :

  • Nucleophilic Substitution : React with NaN₃ to form an azide intermediate, followed by click chemistry (e.g., CuAAC with alkynes) for bioconjugation.
  • Elimination Studies : Under basic conditions (e.g., K₂CO₃ in DMF), the bromoester may undergo β-elimination to form acrylate derivatives. Monitor by GC-MS .
    • Data Interpretation :
  • Competitive pathways (substitution vs. elimination) depend on solvent polarity and base strength. Use Hammett plots to correlate reactivity with substituent effects .

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